molecular formula C18H21ClN2O5S B300428 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide

2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide

Cat. No. B300428
M. Wt: 412.9 g/mol
InChI Key: MGKACCDQMMYQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide, also known as CMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CMMA is a member of the class of anilines, which are organic compounds that contain an amino group attached to an aromatic ring.

Mechanism of Action

The mechanism of action of 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Studies have shown that 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide can induce cell cycle arrest and apoptosis in cancer cells, which may explain its anti-cancer effects.
Biochemical and Physiological Effects:
2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of signaling pathways. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide is its potential toxicity, which can be a concern when working with live cells or animals.

Future Directions

There are several future directions for the research on 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide, including the identification of its specific targets and mechanisms of action, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to determine the toxicity and safety of 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide, as well as its potential side effects. Overall, the research on 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide has the potential to lead to significant advancements in the field of medicine and improve the lives of many patients.

Synthesis Methods

The synthesis method of 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide involves the reaction of 3-chloro-4-methoxyaniline with methylsulfonyl chloride, followed by the reaction of the resulting product with N-(4-methoxybenzyl)acetamide. The reaction is carried out under specific conditions, including the use of appropriate solvents, catalysts, and temperature. The yield of 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide is typically high, and the purity can be achieved through various purification techniques such as column chromatography.

Scientific Research Applications

2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide has been studied extensively for its potential application in the treatment of various diseases, including cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide has also been studied for its potential use in the treatment of inflammation, pain, and other conditions.

properties

Product Name

2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide

Molecular Formula

C18H21ClN2O5S

Molecular Weight

412.9 g/mol

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C18H21ClN2O5S/c1-25-15-7-4-13(5-8-15)11-20-18(22)12-21(27(3,23)24)14-6-9-17(26-2)16(19)10-14/h4-10H,11-12H2,1-3H3,(H,20,22)

InChI Key

MGKACCDQMMYQOS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C

Origin of Product

United States

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